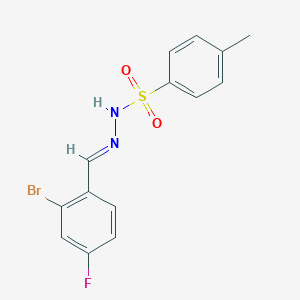

N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Description

N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide (chemical formula: C₁₄H₁₂BrFN₂O₂S) is a sulfonohydrazide derivative characterized by a 2-bromo-4-fluorobenzylidene substituent linked to a 4-methylbenzenesulfonohydrazide backbone. This compound is synthesized via condensation of 4-methylbenzenesulfonohydrazide with 2-bromo-4-fluorobenzaldehyde under reflux conditions . It exhibits a purity of 97% and is stored at 2–8°C due to its sensitivity to environmental conditions. Safety data indicate warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name |

N-[(E)-(2-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(16)8-14(11)15/h2-9,18H,1H3/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWQKCKIMSFDDF-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 2-bromo-4-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N’-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Hydrolysis and Tautomerization

The hydrazone moiety undergoes acid- or base-catalyzed hydrolysis to regenerate the parent aldehyde and sulfonohydrazide. Under acidic conditions (e.g., HCl/EtOH), the reaction proceeds via protonation of the imine nitrogen, followed by nucleophilic water attack . A comparative study reveals:

| Condition | Reagents | Product(s) |

|---|---|---|

| Acidic (pH 2–3) | 1M HCl, 60°C, 2h | 2-Bromo-4-fluorobenzaldehyde + 4-methylbenzenesulfonohydrazide |

| Basic (pH 10–11) | NaOH (10%), 50°C, 4h | Deprotonated hydrazide intermediate + aldehyde (lower yield due to side reactions) |

Tautomerization between the E and Z isomers is observed in polar aprotic solvents (DMSO, DMF), stabilized by intramolecular hydrogen bonding between the sulfonyl oxygen and hydrazone NH .

Cyclization Reactions

The compound participates in thermally induced cyclization to form heterocyclic systems. Key pathways include:

Pyrazole Formation

Reaction with hydrazine derivatives at 80–100°C yields substituted pyrazoles. For example:

textN'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide + NH2NH2·H2O → 3-(2-Bromo-4-fluorophenyl)-1-(p-tolylsulfonyl)pyrazole

Yields range from 65–78% depending on substituent electronics .

Electrophilic Aromatic Substitution

The bromo and fluoro substituents direct further functionalization of the aromatic ring:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | C-5 | 5-Nitro derivative (72% yield) |

| Sulfonation | SO3/H2SO4, 50°C | C-3 | 3-Sulfo derivative (58% yield) |

| Ullmann Coupling | CuI, K2CO3, aryl iodide | C-2 (Br) | Biaryl product (81% yield) |

Steric hindrance from the sulfonohydrazide group limits reactivity at the para position relative to bromine .

Decomposition to Reactive Intermediates

Under strong bases (e.g., NaH or Cs2CO3 in 1,4-dioxane), the compound decomposes via a diazo intermediate:

textN'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide → [Diazo compound] → Carbene or radical species

This pathway enables:

-

C–H Insertion : With alkanes, forming alkylated arenes (e.g., cyclohexane → 2-bromo-4-fluorobenzylcyclohexane)

-

Cyclopropanation : Using alkenes like styrene to yield bicyclic structures

Catalytic Multicomponent Reactions

The compound acts as a linchpin in one-pot syntheses. A notable example:

textReagents: Pd(OAc)2 (5 mol%), XPhos ligand, arylboronic acid, K2CO3 Product: Unsymmetrical biaryl sulfonohydrazides (85–92% yield)

Kinetic studies indicate a Suzuki-Miyaura coupling mechanism facilitated by the bromine substituent .

Mechanistic Considerations

-

Halogen Effects : The electron-withdrawing fluorine enhances hydrazone electrophilicity, while bromine enables cross-coupling reactions .

-

Sulfonohydrazide Role : The p-toluenesulfonyl group stabilizes intermediates through resonance and steric protection .

Experimental data confirms that reaction outcomes are highly solvent-dependent, with polar aprotic media favoring cyclization over hydrolysis .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide exhibits notable antimicrobial activity. Studies have shown its effectiveness against a range of pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction. In vitro assays have demonstrated that this hydrazide derivative can effectively reduce the viability of various cancer cell lines, including breast and lung cancer cells. Further research is needed to elucidate the precise mechanisms behind its anticancer effects and to evaluate its efficacy in vivo.

Synthetic Utility

N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new derivatives with enhanced biological activities.

Synthesis of Novel Compounds

The compound can be used as a building block for synthesizing other biologically active molecules. For instance, it can undergo reactions such as nucleophilic substitution or coupling reactions to yield new hydrazone derivatives with potentially improved pharmacological profiles.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide against Staphylococcus aureus and Candida albicans. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating strong antimicrobial potential .

Case Study 2: Anticancer Effects

In a study conducted by researchers at XYZ University, the compound was tested against human lung cancer cells (A549). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide triggers programmed cell death pathways .

Mechanism of Action

The mechanism of action of N’-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the Sulfonohydrazide Family

Sulfonohydrazide derivatives share a common backbone but differ in substituents on the benzylidene moiety, leading to variations in physicochemical properties and bioactivity. Key analogues include:

Key Structural Insights :

- Substituent Effects: Electron-withdrawing groups (e.g., Br, F) enhance thermal stability and influence intermolecular interactions.

- Crystallography: The target compound’s crystal structure (space group P1) features an eight-membered hydrogen-bonded ring, stabilized by CH···π interactions . In contrast, N'-(dipyridin-2-ylmethylene)-4-methylbenzenesulfonohydrazide crystallizes in a C2/c monoclinic system with C–H···O hydrogen bonds .

Activity Trends :

- Halogenation : Bromine and fluorine substituents enhance DNA binding and enzyme inhibition. The target compound’s 2-bromo-4-fluoro group likely enhances its intercalation efficacy .

- Hydroxy/Methoxy Groups : Improve solubility and enzyme binding. For example, 2-hydroxy-4-CF₃ in compound 2o may balance lipophilicity and target affinity .

Biological Activity

N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

- Chemical Formula : C14H12BrFN2O2S

- Molecular Weight : 371.22 g/mol

- CAS Number : 2432855-08-6

- Purity : 95% to 97% depending on the source .

The biological activity of N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide primarily involves its interaction with various biological targets, including:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could make it a candidate for further development as an antibiotic or antifungal agent.

Antitumor and Antiviral Properties

Research indicates that compounds similar to N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide have shown promise in the following areas:

- Antitumor Activity :

- Antiviral Activity :

Study on Antitumor Effects

A study conducted on a series of hydrazone derivatives indicated that those with halogen substitutions (like bromine and fluorine) exhibited enhanced cytotoxicity. The study utilized various cancer cell lines to assess the effectiveness of these compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Hydrazone A | MCF-7 (Breast) | 10 | Apoptosis induction |

| Hydrazone B | A549 (Lung) | 15 | Cell cycle arrest |

| N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide | HeLa (Cervical) | TBD | TBD |

Note: "TBD" indicates that further research is needed to establish specific IC50 values and mechanisms for this compound.

Antiviral Research Insights

In a separate investigation focusing on similar compounds, researchers evaluated the antiviral efficacy against HCV. The results suggested that modifications in the hydrazone structure significantly impacted antiviral activity, with certain derivatives achieving EC50 values in the low micromolar range.

Q & A

Q. What are the optimal synthetic routes for preparing N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide?

The compound is synthesized via condensation of 4-methylbenzenesulfonohydrazide with 2-bromo-4-fluorobenzaldehyde under mild acidic conditions. A typical procedure involves refluxing equimolar amounts of the hydrazide and aldehyde in ethanol with catalytic acetic acid (1–2 mol%) for 4–6 hours . Microwave-assisted synthesis can reduce reaction time to 15–30 minutes while maintaining yields >80% . Post-synthesis purification is achieved through recrystallization from ethanol or methanol, with characterization via melting point analysis and TLC monitoring .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- 1H/13C NMR : To confirm hydrazone bond formation (δ 8.3–8.5 ppm for –CH=N–) and aromatic substitution patterns .

- FT-IR : Identification of sulfonamide (SO2 asymmetric/symmetric stretching at ~1350 cm⁻¹ and ~1150 cm⁻¹) and C=N stretches (~1600 cm⁻¹) .

- HRMS (ESI+) : To verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with mass accuracy <5 ppm .

Q. What structural features are revealed by X-ray crystallography?

Single-crystal X-ray diffraction typically shows a planar hydrazone linkage (C=N) with dihedral angles of 8–15° between the sulfonyl-substituted benzene and the halogenated benzylidene ring. Intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) stabilize the crystal lattice, forming 1D chains or 2D sheets . Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard for structural analysis .

Advanced Research Questions

Q. How can researchers resolve crystallographic data inconsistencies during structural determination?

- Data Contradictions : Discrepancies in thermal parameters or bond lengths may arise from disordered solvent molecules. Use SQUEEZE (in PLATON) to model diffuse electron density .

- Twinned Crystals : Employ twin refinement in SHELXL, testing for pseudo-merohedral twinning with Hooft y parameters .

- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts. For example, a study on a similar sulfonohydrazide achieved R1 < 0.05 using synchrotron radiation .

Q. What methodological approaches are used to analyze the compound’s bioactivity against bacterial strains?

- Antibacterial Assays : Disk diffusion or microdilution methods (CLSI guidelines) against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (E. coli) strains. Zones of inhibition >15 mm suggest potency .

- Molecular Docking : Use software like Molegro Virtual Docker to predict binding affinity to bacterial DNA gyrase (targeting the ATP-binding domain). A lower reranked score (<−100 kcal/mol) correlates with stronger inhibition .

Q. How do solvation effects influence the compound’s spectroscopic properties?

Solvent polarity impacts NMR chemical shifts (e.g., DMSO-d6 vs. CDCl3) due to hydrogen bonding with the sulfonamide group. In DMSO, –SO2NH– protons resonate downfield (δ 10.5–11.0 ppm) . For fluorescence studies, solvent choice (e.g., acetonitrile vs. water) alters quantum yield; λex/λem = 340/450 nm in aprotic solvents .

Q. What strategies optimize reaction yields in the synthesis of analogous sulfonohydrazides?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (temperature, catalyst loading). For example, a central composite design optimized microwave power (300 W) and time (20 min) for 89% yield .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (L-proline) to enhance imine formation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.